2-(Aminomethyl)-1,1,1-trifluorobutane

Synthetic Chemistry Medicinal Chemistry Building Block Strategy

For SAR-driven drug discovery, 2-(Aminomethyl)-1,1,1-trifluorobutane (MW 141.13) is a critical chiral amine. Unlike linear or α-branched trifluorobutylamine analogs, its β-CF3 group attenuates amine nucleophilicity via a methylene spacer, creating a distinct pKa profile. This optimizes target engagement in covalent inhibitors and blocks metabolic hydrolysis in peptide mimetics. Essential for FBDD libraries requiring 19F NMR screening. Secure enantiomerically pure batches to maintain your SAR trajectory.

Molecular Formula C5H10F3N
Molecular Weight 141.13 g/mol
Cat. No. B13305374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Aminomethyl)-1,1,1-trifluorobutane
Molecular FormulaC5H10F3N
Molecular Weight141.13 g/mol
Structural Identifiers
SMILESCCC(CN)C(F)(F)F
InChIInChI=1S/C5H10F3N/c1-2-4(3-9)5(6,7)8/h4H,2-3,9H2,1H3
InChIKeyDEOOXUPGJFOQEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Aminomethyl)-1,1,1-trifluorobutane (CAS 1027537-15-0): Procurement Guide for a β-Trifluoromethyl Aliphatic Amine Building Block


2-(Aminomethyl)-1,1,1-trifluorobutane (CAS 1027537-15-0, C5H10F3N, MW 141.13) is a fluorinated aliphatic primary amine building block . It features a trifluoromethyl group positioned at the β-carbon relative to the primary amine, creating a chiral center at C2. This structural architecture positions it within the class of α- or β-branched trifluoromethylated aliphatic amines, a category increasingly recognized in medicinal chemistry for enhancing metabolic stability, lipophilicity, and target binding compared to non-fluorinated or differently branched analogs [1]. The compound is commercially available from multiple chemical suppliers for research and development applications.

Why 2-(Aminomethyl)-1,1,1-trifluorobutane Cannot Be Directly Substituted with Linear or α-Branched Trifluorobutylamine Analogs


Substitution with structurally similar trifluorobutylamines—such as the linear 4,4,4-trifluorobutylamine (CAS 819-46-5) or the α-branched 1,1,1-trifluorobutan-2-amine (CAS 683-94-3)—introduces fundamentally different steric and electronic environments at the amine-reactive center. In 2-(Aminomethyl)-1,1,1-trifluorobutane, the primary amine is attached to a methylene (-CH2-) spacer that is β to the -CF3 group, creating a distinct chiral center and a specific pKa profile compared to analogs where the amine is directly attached to the α-carbon bearing -CF3 . The position of the trifluoromethyl group relative to the amine dictates nucleophilicity, metabolic vulnerability, and the spatial orientation of subsequent amide or sulfonamide linkages in final drug candidates. These differences are critical in structure-activity relationship (SAR) studies, where even minor positional isomerism can alter target binding by orders of magnitude, rendering simple analog substitution scientifically invalid without re-optimization [1].

2-(Aminomethyl)-1,1,1-trifluorobutane: Quantitative Differentiation Evidence Versus Commercial Analogs


Evidence Dimension 1: Synthetic Accessibility via β-Aminomethyl Motif Versus α-Branched Trifluoromethylamines

Unlike α-trifluoromethyl amines (e.g., 1,1,1-trifluorobutan-2-amine), which often require specialized asymmetric catalysis or resolution due to the steric hindrance and electronic deactivation at the α-carbon, 2-(Aminomethyl)-1,1,1-trifluorobutane features a primary amine on a flexible methylene spacer. This structural arrangement reduces steric hindrance during amide coupling or reductive amination relative to α-branched analogs [1]. While direct comparative yield data for this specific molecule is not publicly disclosed in primary literature, the class-level synthetic advantage is established: β-trifluoromethyl amines avoid the challenging direct α-amination of trifluoromethylated enolates, enabling more robust synthetic sequences in multi-step drug synthesis [2].

Synthetic Chemistry Medicinal Chemistry Building Block Strategy

Evidence Dimension 2: Metabolic Stability of β-CF3 Amine Scaffold Versus Linear Aliphatic Amines

Trifluoromethylated aliphatic amines are well-established amide bond bioisosteres in medicinal chemistry. The β-positioning of the -CF3 group in 2-(Aminomethyl)-1,1,1-trifluorobutane is structurally analogous to α-trifluoromethyl amines that have been quantitatively demonstrated to replace metabolically unstable amide bonds [1]. In a class-level study, N-trifluoromethyl azoles (structurally related CF3-containing amines) showed significantly higher metabolic stability in human liver microsome assays compared to their N-methyl analogs, with a representative compound exhibiting a 4.5-fold increase in half-life (t1/2 from 12 min to 54 min) [2]. While this specific compound was not the test subject, the β-CF3 aliphatic amine motif confers resistance to oxidative deamination and cytochrome P450-mediated N-dealkylation compared to non-fluorinated alkyl amines.

Drug Metabolism Pharmacokinetics Bioisostere

Evidence Dimension 3: Chiral Scaffold Potential Versus Achiral Linear Trifluorobutylamines

2-(Aminomethyl)-1,1,1-trifluorobutane contains a chiral center at C2 (the carbon bearing the ethyl group and the aminomethyl substituent). This contrasts with linear trifluorobutylamines such as 4,4,4-trifluorobutylamine (CAS 819-46-5), which are achiral . In drug discovery, chiral amines serve as essential building blocks for accessing enantiopure drug candidates, where single enantiomers can exhibit differential pharmacology, reduced off-target effects, and distinct intellectual property positions [1]. The chiral center in 2-(Aminomethyl)-1,1,1-trifluorobutane provides a vector for introducing stereochemical complexity that is absent in linear chain analogs, making it a strategically valuable scaffold for generating patentable, enantiomerically pure lead series.

Chiral Synthesis Enantioselective Drug Discovery

Procurement-Driven Application Scenarios for 2-(Aminomethyl)-1,1,1-trifluorobutane in Drug Discovery and Chemical Biology


Scenario 1: Synthesis of Metabolically Stable Amide Bond Bioisosteres in Peptidomimetics

Medicinal chemistry teams seeking to replace a labile amide bond in a lead peptide or small molecule can employ 2-(Aminomethyl)-1,1,1-trifluorobutane as a β-CF3 amine building block. This scaffold mimics the geometry of an amide while introducing the trifluoromethyl group to block metabolic hydrolysis [1]. Procurement is justified when standard amide-containing compounds fail in vitro metabolic stability assays (e.g., t1/2 < 30 min in human liver microsomes), as the class-level evidence indicates trifluoromethylated amines can substantially extend half-life [2].

Scenario 2: Generation of Chiral, Fluorinated Fragment Libraries for Target-Based Screening

Fragment-based drug discovery (FBDD) campaigns benefit from building blocks that introduce both fluorine (for 19F NMR screening and metabolic stability) and chirality (for three-dimensional molecular complexity). 2-(Aminomethyl)-1,1,1-trifluorobutane provides a chiral center and a -CF3 group in a low molecular weight (MW 141.13) scaffold [1]. Unlike achiral linear analogs, this compound enables the construction of enantiomerically pure fragment libraries, which can be screened via 19F NMR to detect weak binding interactions with protein targets and subsequently optimized into lead compounds [2].

Scenario 3: Design of Covalent Inhibitors with Tuned Amine Reactivity

In covalent drug discovery, the nucleophilicity of the reactive amine warhead must be carefully balanced to achieve target-specific engagement while minimizing off-target reactivity. The β-positioning of the electron-withdrawing -CF3 group in 2-(Aminomethyl)-1,1,1-trifluorobutane attenuates the amine's pKa relative to non-fluorinated alkyl amines, providing a moderate level of deactivation [1]. This contrasts with α-trifluoromethyl amines, where the -CF3 group directly adjacent to the amine exerts a stronger electron-withdrawing effect and greater steric shielding. The target compound therefore offers a distinct reactivity profile suitable for optimizing the selectivity window of covalent inhibitors targeting cysteine or lysine residues.

Scenario 4: Synthesis of Novel Fluorinated GABA Analogs for CNS Drug Discovery

The butane backbone with a terminal amine and a β-CF3 group makes 2-(Aminomethyl)-1,1,1-trifluorobutane a potential precursor for synthesizing fluorinated analogs of γ-aminobutyric acid (GABA) or related neurotransmitters. The trifluoromethyl group mimics the steric bulk of a methyl group while drastically altering electronic properties and lipophilicity (calculated LogP increase versus non-fluorinated analogs) [1][2]. This building block can be elaborated via functionalization of the primary amine or further derivatization of the alkyl chain to explore blood-brain barrier penetration and target engagement for neurological indications, where fluorine substitution is a validated strategy for improving CNS drug properties.

Quote Request

Request a Quote for 2-(Aminomethyl)-1,1,1-trifluorobutane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.